S-(1,2,2-Trichlorovinyl)glutathione
Overview
Description
Mechanism of Action
Target of Action
S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . The primary targets of TCVG are the liver and kidneys, where it is metabolized and can cause toxicity .
Mode of Action
TCVG is generated through the conjugation of PERC by glutathione-s-transferase . This compound is then metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which can be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites . These metabolites are nephrotoxic and mutagenic .
Biochemical Pathways
The glutathione (GSH) conjugation pathway is implicated in the metabolism of TCVG . This pathway involves the conjugation of PERC by glutathione-s-transferase to generate TCVG, which is then metabolized to TCVC . TCVC can be further metabolized to NAcTCVC, which is excreted through urine, or to electrophilic metabolites .
Pharmacokinetics
A method has been developed for their analysis in liver, kidneys, serum, and urine, which could help further characterize the gsh conjugative pathway of perc in vivo and improve understanding of perc toxicity .
Result of Action
The metabolites of TCVG, specifically TCVC and its further metabolites, are known to be nephrotoxic and mutagenic . They can cause damage to the kidneys and potentially lead to mutations .
Biochemical Analysis
Biochemical Properties
S-(1,2,2-Trichlorovinyl)glutathione is generated by the conjugation of tetrachloroethylene by glutathione-s-transferase . This compound is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine . The biosynthesis of this compound in humans had not been demonstrated until recently .
Cellular Effects
The toxicity attributed to tetrachloroethylene, from which this compound is derived, is mediated through oxidative and glutathione (GSH) conjugation metabolites . These metabolites have been shown to be nephrotoxic and mutagenic .
Molecular Mechanism
This compound may be metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine, which is excreted through urine, or to electrophilic metabolites that are nephrotoxic and mutagenic .
Dosage Effects in Animal Models
In animal models, this compound and its metabolites have been detected in liver, kidneys, serum, and urine
Metabolic Pathways
This compound is involved in the glutathione conjugation pathway, where it is generated by the conjugation of tetrachloroethylene by glutathione-s-transferase .
Transport and Distribution
It is known that its parent compound, tetrachloroethylene, is a high-production volume chemical and ubiquitous environmental contaminant .
Subcellular Localization
Its parent compound, tetrachloroethylene, is known to be metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2,2-Trichlorovinyl)glutathione involves the conjugation of tetrachloroethylene with glutathione, catalyzed by the enzyme glutathione S-transferase. This reaction typically occurs under physiological conditions, with the enzyme facilitating the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of tetrachloroethylene .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic intermediate. the compound can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic reaction .
Chemical Reactions Analysis
Types of Reactions: S-(1,2,2-Trichlorovinyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different conjugates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione reductase can facilitate reduction reactions.
Substitution: Nucleophiles such as cysteine can participate in substitution reactions.
Major Products Formed:
- S-(1,2,2-Trichlorovinyl)-L-cysteine
- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine
- Various oxidative metabolites .
Scientific Research Applications
Chemistry: S-(1,2,2-Trichlorovinyl)glutathione is used to study the mechanisms of glutathione conjugation and the detoxification pathways of halogenated hydrocarbons .
Biology: In biological research, this compound is used to investigate the metabolic pathways and toxicokinetics of tetrachloroethylene and related compounds .
Medicine: The compound is studied for its role in nephrotoxicity and potential mutagenicity, providing insights into the health effects of exposure to halogenated hydrocarbons .
Industry: While not directly used in industrial applications, the study of this compound helps in understanding the environmental impact and safety measures required for handling tetrachloroethylene .
Comparison with Similar Compounds
- S-(1,2-Dichlorovinyl)-L-cysteine
- S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine
- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine
Uniqueness: S-(1,2,2-Trichlorovinyl)glutathione is unique due to its specific formation from tetrachloroethylene and its role in the bioactivation pathway leading to nephrotoxic and mutagenic metabolites. This distinguishes it from other similar compounds that may have different parent compounds or metabolic pathways .
Biological Activity
S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a significant metabolite derived from the biotransformation of tetrachloroethylene (PERC), a solvent widely used in industrial applications. This compound has garnered attention due to its nephrotoxic properties and its role in various biological pathways. This article explores the biological activity of TCVG, focusing on its metabolism, toxicity, and implications for human health.
Metabolism of TCVG
The metabolic pathway of TCVG primarily involves conjugation with glutathione (GSH), which serves as a protective mechanism against toxicants. The formation of TCVG occurs in the liver, where cytochrome P450 enzymes and flavin-containing monooxygenases oxidize PERC to produce reactive metabolites. These metabolites can subsequently conjugate with GSH to form TCVG.
Key Metabolic Reactions
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Formation of TCVG :
- PERC → this compound (TCVG)
- Enzymes involved: Cytochrome P450s and flavin-containing monooxygenases.
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Conversion to TCVC :
- TCVG can be cleaved by enzymes such as γ-glutamyl transpeptidase to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is considered a nephrotoxic metabolite.
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Excretion :
- TCVG may be excreted in bile or converted to mercapturic acids in humans, indicating its relevance in human exposure scenarios.
Nephrotoxicity
TCVG is implicated in kidney toxicity through several mechanisms:
- Cytotoxicity : Studies have shown that TCVC, derived from TCVG, induces cytotoxic effects in renal cells. For instance, exposure to TCVC resulted in significant increases in lactate dehydrogenase (LDH) release from human proximal tubular cells, indicating cellular injury .
- Gene Expression Changes : In animal models, treatment with PERC led to alterations in the expression of genes related to fatty acid metabolism and proximal tubular injury markers such as KIM-1 . This suggests that TCVG contributes to renal dysfunction through both direct cytotoxic effects and indirect mechanisms involving metabolic dysregulation.
Case Studies
-
Mouse Model Study :
- A study utilizing the Collaborative Cross mouse population demonstrated that exposure to PERC resulted in significant interstrain variability in the formation of GSH conjugates like TCVG. Mice exhibited lower kidney weights and increased kidney-to-body weight ratios after exposure, correlating with elevated markers of kidney injury .
-
Human Proximal Tubular Cells :
- Research involving freshly isolated human proximal tubular cells indicated that GSH conjugation of trichloroethylene (TCE) was a critical pathway for its nephrotoxic effects. The study highlighted that while oxidative metabolism was minimal, GSH conjugation was consistently observed across different patient samples .
Data Table: Summary of Key Findings on TCVG
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVLZGGEFXEFQB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111574-85-7 | |
Record name | S-(1,2,2-Trichlorovinyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.